molecular formula C19H18N2OS B2823638 N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 325978-64-1

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2823638
CAS No.: 325978-64-1
M. Wt: 322.43
InChI Key: IFGOXIPIBSVKLZ-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities, including antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to form the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit key enzymes involved in cell wall synthesis, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
  • N-(4-(4-tert-butylphenyl)thiazol-2-yl)benzamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its isopropyl substitution, which enhances its lipophilicity and membrane permeability. This structural feature contributes to its potent antibacterial and antifungal activities compared to other similar compounds .

Properties

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGOXIPIBSVKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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